

# Application Note: High-Sensitivity Detection of Diisobutyl Adipate in Environmental Matrices

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## Compound of Interest

Compound Name: Diisobutyl adipate

Cat. No.: B7801839

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## Abstract

**Diisobutyl adipate** (DIBA), a widely used plasticizer and emollient, has become an emerging environmental contaminant.[1][2] Its potential for environmental persistence and ecological impact necessitates robust and sensitive analytical methods for its detection in various environmental compartments. This application note provides a detailed protocol for the determination of DIBA in water, soil, and air samples using gas chromatography-mass spectrometry (GC-MS). The described methodology, encompassing sample collection, preparation, and instrumental analysis, is designed for researchers and scientists in environmental monitoring and toxicology.

## Introduction

**Diisobutyl adipate** (DIBA) is a diester of isobutyl alcohol and adipic acid, with the chemical formula  $C_{14}H_{26}O_4$ . [3] It is a colorless, odorless liquid used as a plasticizer, emollient, and solvent in a variety of consumer and industrial products, including cosmetics, food packaging, and adhesives. The extensive use of DIBA has led to its release into the environment, raising concerns about its potential effects on ecosystems and human health.

Accurate and sensitive detection of DIBA in environmental samples is crucial for assessing its environmental fate, transport, and potential risks. This document outlines a comprehensive approach for the analysis of DIBA in water, soil, and air, employing validated sample preparation techniques and instrumental analysis by GC-MS.

# Physicochemical Properties of Diisobutyl Adipate

A thorough understanding of the physicochemical properties of DIBA is essential for developing effective extraction and analytical methods.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>26</sub> O <sub>4</sub>	
Molecular Weight	258.35 g/mol	
Boiling Point	278-280 °C	
Melting Point	-20 °C	
Density	0.9534 g/cm <sup>3</sup> at 19 °C	
Water Solubility	18.08 mg/L	
Log Kow (Octanol-Water Partition Coefficient)	4.019	
Vapor Pressure	5.063 x 10 <sup>-3</sup> mm Hg	

## Experimental Protocols

### Sample Collection and Preservation

Water Samples:

- Collect water samples in 1 L amber glass bottles with Teflon-lined caps.
- Preserve samples by adding ascorbic acid (to quench residual chlorine) and acidifying to pH < 2 with sulfuric acid.
- Store samples at 4°C and extract within 7 days of collection.

Soil and Sediment Samples:

- Collect soil or sediment samples using a stainless-steel auger or corer.
- Place samples in wide-mouthed glass jars with Teflon-lined lids.

- Store samples at 4°C and begin extraction within 48 hours, or freeze at -20°C for longer-term storage.

#### Air Samples:

- Utilize active air sampling by drawing a known volume of air through a sorbent tube containing a suitable sorbent material (e.g., XAD-2 or polyurethane foam).
- Seal the sorbent tubes immediately after sampling and store them in a clean, dark environment at 4°C until analysis.

## Sample Preparation

#### Water Samples: Solid-Phase Extraction (SPE)

- Condition a 6 mL, 500 mg C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
- Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove interferences.
- Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elute the retained DIBA with 10 mL of dichloromethane.
- Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
- Add an internal standard and bring the final volume to 1 mL with dichloromethane.

#### Soil and Sediment Samples: Ultrasonic Extraction

- Homogenize the soil or sediment sample after air-drying and sieving through a 2 mm sieve.
- Weigh 10 g of the homogenized sample into a glass centrifuge tube.
- Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

- Spike with a surrogate standard.
- Extract the sample in an ultrasonic bath for 15 minutes.
- Centrifuge the sample at 2500 rpm for 10 minutes.
- Decant the supernatant into a clean flask.
- Repeat the extraction two more times with fresh solvent.
- Combine the extracts and concentrate to 1 mL using a rotary evaporator.
- Proceed with cleanup using a silica gel column if necessary.

#### Air Samples: Thermal Desorption

- Place the sorbent tube in a thermal desorption unit connected to the GC-MS inlet.
- The analytes are thermally desorbed from the sorbent and transferred to a cold trap.
- The cold trap is rapidly heated, injecting the analytes into the GC column.

## Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

#### Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- GC Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent.

#### GC-MS Conditions:

Parameter	Setting
Injection Mode	Splitless
Injection Volume	1 µL
Inlet Temperature	280 °C
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Temperature Program	Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
MS Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 50-500

| Selected Ion Monitoring (SIM) Ions for DIBA | 111, 129, 185, 258 m/z |

## Data Presentation

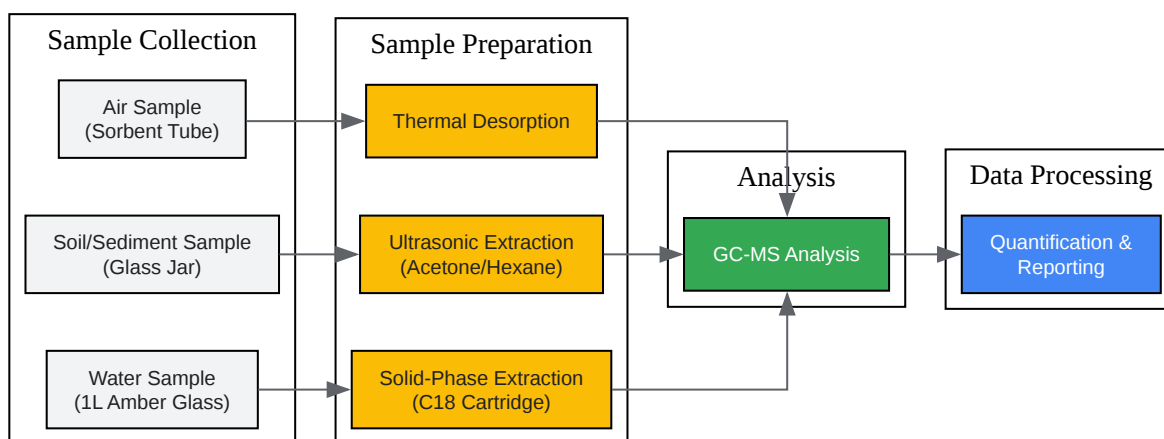
The following table summarizes typical performance data for the described method.

Parameter	Water	Soil	Air
Limit of Detection (LOD)	0.05 µg/L	1 ng/g	0.1 ng/m <sup>3</sup>
Limit of Quantification (LOQ)	0.15 µg/L	3 ng/g	0.3 ng/m <sup>3</sup>
Recovery (%)	92 ± 5%	88 ± 7%	95 ± 4%
Precision (RSD)	< 10%	< 15%	< 10%

Note: These are representative values and may vary depending on the specific matrix and instrumentation.

## Experimental Workflow and Diagrams

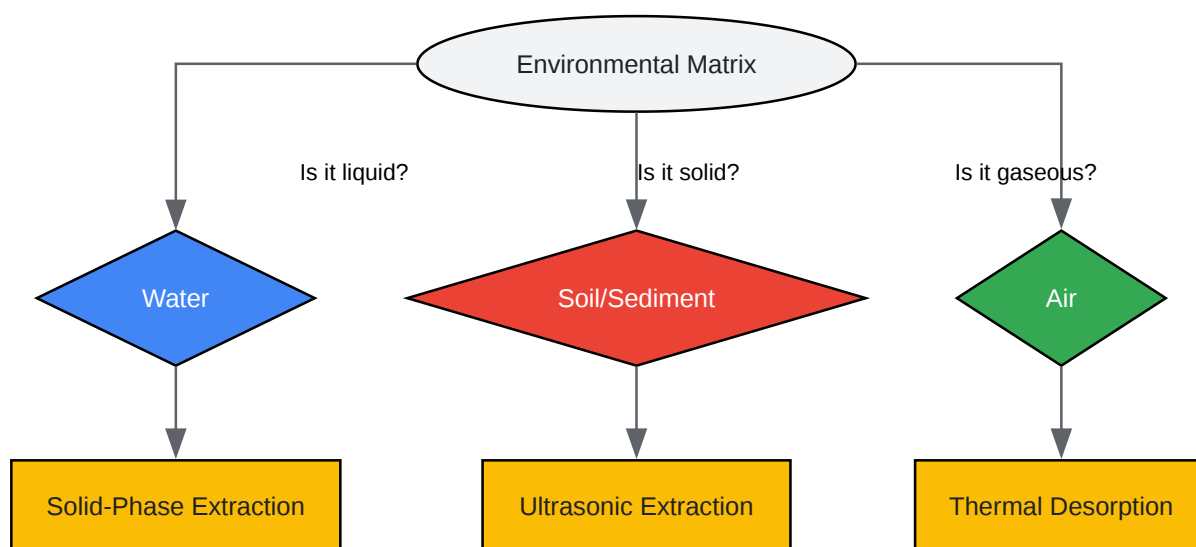
The overall workflow for the detection of DIBA in environmental samples is depicted below.



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Caption: General workflow for DIBA analysis in environmental samples.

The logical relationship for selecting the appropriate sample preparation method based on the environmental matrix is shown below.



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Caption: Decision tree for sample preparation method selection.

## Conclusion

The methodology presented in this application note provides a reliable and sensitive approach for the detection and quantification of **diisobutyl adipate** in diverse environmental samples. The use of solid-phase extraction for water samples, ultrasonic extraction for soil and sediment, and thermal desorption for air samples, followed by GC-MS analysis, ensures high recovery and low detection limits. This protocol can be readily adopted by environmental laboratories for routine monitoring of DIBA and for conducting further research on its environmental prevalence and impact.

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## References

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